molecular formula C26H31N5O2S B14103370 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B14103370
M. Wt: 477.6 g/mol
InChI Key: XBPHUJINZGZJSH-UHFFFAOYSA-N
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Description

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with various functional groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Formation: The quinazoline moiety is synthesized by reacting anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions: The benzylthio, isobutyl, and isopentyl groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazoline core structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:

  • 1-(benzylthio)-N-isobutyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
  • 1-(benzylthio)-N-isobutyl-4-ethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

These compounds share a similar core structure but differ in the substituents attached to the triazoloquinazoline ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical properties.

Properties

Molecular Formula

C26H31N5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

1-benzylsulfanyl-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H31N5O2S/c1-17(2)12-13-30-24(33)21-11-10-20(23(32)27-15-18(3)4)14-22(21)31-25(30)28-29-26(31)34-16-19-8-6-5-7-9-19/h5-11,14,17-18H,12-13,15-16H2,1-4H3,(H,27,32)

InChI Key

XBPHUJINZGZJSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4

Origin of Product

United States

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